molecular formula C20H19ClN2O5S2 B2506798 methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 946292-91-7

methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2506798
CAS No.: 946292-91-7
M. Wt: 466.95
InChI Key: AOVVPIPNABPGNL-UHFFFAOYSA-N
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Description

Methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core modified with multiple functional groups. The structure includes:

  • A benzothiophene scaffold substituted at the 2-position with a methyl carboxylate group.
  • A sulfamoyl moiety at the 3-position, further substituted with a methyl group and a carbamoylmethyl chain.
  • The carbamoylmethyl chain terminates in a (4-chlorophenyl)methyl group, introducing aromatic and halogenated characteristics.

This compound’s complexity arises from its multi-functionalized architecture, which may confer unique physicochemical and biological properties. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity to target proteins or enzymes.

Properties

IUPAC Name

methyl 3-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S2/c1-23(12-17(24)22-11-13-7-9-14(21)10-8-13)30(26,27)19-15-5-3-4-6-16(15)29-18(19)20(25)28-2/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVVPIPNABPGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiophene core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. Subsequent steps involve the formation of the carbamoyl and sulfamoyl groups using appropriate reagents and conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-Chloro-N-[4-(4-Morpholinylsulfonyl)Phenyl]-1-Benzothiophene-2-Carboxamide

  • Core Structure : Shares the benzothiophene backbone but differs in substituents.
  • Key Modifications :
    • A chloro group at the 3-position.
    • A carboxamide group at the 2-position linked to a morpholine sulfonyl-substituted phenyl ring.
  • Bioactivity: The carboxamide group in this analogue could increase metabolic stability compared to the methyl ester in the target compound, which is prone to hydrolysis .

Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate

  • Core Structure : Benzothiazine instead of benzothiophene, with a fused thiazine-dione system.
  • Key Modifications :
    • A hydroxy group at position 3.
    • Dioxo groups at position 2.
  • Comparison :
    • Synthesis Challenges : Benzothiazines require careful substituent introduction during synthesis to avoid isomer mixtures. The target compound’s benzothiophene core may allow more straightforward functionalization if substituents are pre-installed (e.g., via anthranilic acid derivatives) .
    • Electron-Withdrawing Effects : The dioxo groups in benzothiazine increase electrophilicity, whereas the sulfamoyl and carboxylate groups in the target compound balance electron-withdrawing and donating properties.

Substituent-Driven Functional Differences

Table 1: Substituent Impact on Key Properties

Compound Core Key Substituents Solubility (Predicted) Metabolic Stability
Target Compound Benzothiophene Methyl ester, methylsulfamoyl, (4-chlorophenyl)methyl carbamoyl Moderate (ester) Moderate (ester hydrolysis)
3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide Benzothiophene Carboxamide, morpholine sulfonyl, chloro High (polar groups) High (amide stability)
Methyl 4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxylate Benzothiazine Hydroxy, dioxo, methyl ester Low (non-polar core) Low (reactive dioxo)
  • Synthesis Insights :
    • The target compound’s synthesis likely follows a pathway similar to benzothiazines, where substituents are introduced early (e.g., via modified anthranilic acids) to avoid post-cyclization functionalization challenges .
    • In contrast, analogues like the morpholine sulfonyl derivative may require late-stage sulfonylation or coupling reactions, increasing complexity .

Biological Activity

Methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzothiophene core, a sulfamoyl group, and a chlorophenyl substituent. Its molecular formula is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, and it has been identified as having significant interactions with various biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl moiety is known for its role in enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease. Studies have shown that compounds with similar structures exhibit strong inhibitory activity against these enzymes, which can be linked to their potential use in treating conditions like Alzheimer's disease and certain infections .
  • Antibacterial Activity : Preliminary screenings suggest that this compound demonstrates moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Such activity is often associated with the presence of the chlorophenyl group, which enhances membrane permeability and disrupts bacterial functions .
  • Binding Interactions : Docking studies reveal that the compound can effectively bind to proteins such as bovine serum albumin (BSA), suggesting its potential for bioavailability and therapeutic efficacy. The binding affinity indicates possible applications in drug design, particularly for formulations requiring stable pharmacokinetics .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study synthesized derivatives containing the sulfamoyl group and evaluated their antibacterial properties. Results indicated that compounds with structural similarities showed significant inhibition against multiple bacterial strains, highlighting the importance of the sulfamoyl moiety in enhancing antibacterial activity .
  • Enzyme Inhibition Studies : Research focused on the inhibition of urease by compounds similar to this compound demonstrated that these compounds could effectively reduce urease activity, which is crucial in managing urinary tract infections .
  • Pharmacological Profiling : A comprehensive pharmacological profiling of related benzothiophene derivatives indicated their potential as dual-action agents capable of addressing both neurodegenerative diseases through AChE inhibition and bacterial infections through their antimicrobial properties .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialModerate to strong against S. typhi and B. subtilis
Enzyme Inhibition (AChE)Strong inhibitory activity
Urease InhibitionSignificant reduction in activity
Protein Binding (BSA)High binding affinity

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